molecular formula C7H16ClNO B6249478 rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis CAS No. 2741634-53-5

rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis

Cat. No. B6249478
CAS RN: 2741634-53-5
M. Wt: 165.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis (Rac-AECP HCl) is a cyclic derivative of aminoethylcyclopentanol, which is commonly used as a chiral building block in organic synthesis. Rac-AECP HCl is a useful chiral reagent for enantioselective synthesis and has been studied extensively in the field of chemical synthesis and biochemistry. Rac-AECP HCl has been used in the synthesis of a variety of compounds, including amino acids, peptides, and peptidomimetics, as well as in the synthesis of pharmaceuticals. In addition, Rac-AECP HCl has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

Rac-AECP HCl acts as a chiral reagent in enantioselective synthesis, meaning that it can be used to produce compounds with a specific stereochemistry. Rac-AECP HCl acts as a catalyst for the formation of chiral compounds by binding to a substrate molecule and inducing a conformational change in the molecule, which leads to a specific stereochemical outcome. Rac-AECP HCl is also believed to act as an inhibitor of enzymes involved in the metabolism of drugs, which may explain its ability to modify drug metabolism.
Biochemical and Physiological Effects
Rac-AECP HCl has been shown to have a variety of biochemical and physiological effects. Rac-AECP HCl has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which may explain its ability to modify drug metabolism. In addition, Rac-AECP HCl has been shown to have anti-inflammatory and anticoagulant properties, which may be useful in the treatment of certain medical conditions.

Advantages and Limitations for Lab Experiments

Rac-AECP HCl has several advantages for use in laboratory experiments. First, it is a relatively inexpensive reagent, making it cost-effective for use in large-scale syntheses. Second, it is a highly reactive reagent, allowing for rapid synthesis of compounds with a specific stereochemistry. Third, it is a stable reagent, meaning that it can be stored for long periods of time without degradation. However, Rac-AECP HCl also has several limitations. First, it is a relatively toxic reagent, meaning that it must be handled with care. Second, it is a relatively volatile reagent, meaning that it must be stored in an inert atmosphere to prevent oxidation.

Future Directions

For research include the development of new synthetic methods utilizing Rac-AECP HCl, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted on the biochemical and physiological effects of Rac-AECP HCl, as well as its potential toxicity and other safety issues. Finally, research could be conducted to explore the potential of Rac-AECP HCl for use in the synthesis of other compounds, such as peptides and peptidomimetics.

Synthesis Methods

Rac-AECP HCl is synthesized by the reaction of racemic aminoethylcyclopentanol with hydrochloric acid. This reaction is exothermic and proceeds rapidly at room temperature. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the reagents. The product is obtained as a white solid which is then purified by recrystallization.

Scientific Research Applications

Rac-AECP HCl has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of chiral compounds, and the study of the biochemical and physiological effects of Rac-AECP HCl. Rac-AECP HCl has been used in the synthesis of a variety of compounds, including amino acids, peptides, and peptidomimetics. In addition, Rac-AECP HCl has been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and anticoagulants. Rac-AECP HCl has also been used in the study of the biochemical and physiological effects of Rac-AECP HCl, such as its ability to inhibit the activity of enzymes involved in the metabolism of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis involves the conversion of a cyclopentanone derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "2-aminoethanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with 2-aminoethanol in the presence of hydrochloric acid to form the corresponding imine.", "Step 2: The imine is reduced using sodium borohydride in methanol to form the corresponding amine.", "Step 3: The amine is treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is treated with sodium hydroxide in ethanol to form the cis isomer of the desired product.", "Step 5: The cis isomer is purified using a solvent extraction method with diethyl ether and chloroform." ] }

CAS RN

2741634-53-5

Product Name

rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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